Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate
CAS No.:
Cat. No.: VC15924186
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N2O3 |
|---|---|
| Molecular Weight | 260.29 g/mol |
| IUPAC Name | ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate |
| Standard InChI | InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3 |
| Standard InChI Key | UJZQISGEDOKQEM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(N=C2C=CC(=CC2=N1)OC)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a quinoxaline core—a bicyclic system comprising two fused pyrazine rings—substituted at position 2 with an ethyl acetate group (-CH₂COOEt), at position 3 with a methyl group (-CH₃), and at position 7 with a methoxy group (-OCH₃). This substitution pattern confers unique electronic and steric properties, influencing reactivity and biological interactions. Comparative analysis with ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate (C₁₃H₁₄N₂O₃) highlights the methoxy group’s role in enhancing solubility and modulating π-π stacking interactions in biological targets.
Spectroscopic Characterization
Though specific spectra for this compound are unavailable, analogous quinoxaline derivatives provide foundational data:
-
¹H NMR: Methyl groups typically resonate at δ 2.30–2.35 ppm (singlet), while methoxy protons appear as singlets near δ 3.80–3.85 ppm . The ethyl acetate moiety’s methylene (-CH₂COOEt) and methyl (-CH₂CH₃) groups generate quartets (δ 4.10–4.25 ppm) and triplets (δ 1.20–1.25 ppm), respectively .
-
IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O) appear at ~1712 cm⁻¹, while aromatic C=C bonds absorb near 1600 cm⁻¹ .
Synthetic Methodologies
Condensation-Based Routes
A generalized synthesis involves:
-
Quinoxaline Core Formation: Reacting o-phenylenediamine derivatives with α-keto esters. For example, 7-methoxy-3-methylquinoxalin-2-ol can be synthesized from 4-methoxy-1,2-diaminobenzene and ethyl 3-oxobutanoate under refluxing ethanol .
-
Esterification: Treating the hydroxyl group at position 2 with ethyl chloroacetate in the presence of K₂CO₃, yielding the target compound . This step typically achieves 76–84% yields after recrystallization .
Alternative Pathways
-
N-Alkylation: Substituting quinoxalin-2-ones with ethyl bromoacetate in DMF using K₂CO₃ as a base .
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties, though this modifies the core structure .
Table 1: Comparative Synthetic Yields for Analogous Compounds
Physicochemical Properties
Solubility and Stability
The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted quinoxalines. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases due to the ester linkage .
Crystallographic Insights
While no crystal structure exists for this compound, related quinoxalines adopt planar conformations stabilized by intramolecular hydrogen bonding. For instance, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate exhibits a U-shaped geometry with antiparallel carbonyl interactions .
Biological Activities and Mechanisms
Anticancer Activity
Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II. For example, 3-(1H-indol-3-yl)-1-methylquinoxalin-2-one shows IC₅₀ values of 2.1–4.3 µM against MCF-7 and A549 cells . Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate’s electron-rich aromatic system likely facilitates similar interactions.
Table 2: Biological Activity of Selected Quinoxalines
| Compound | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| N'-(2-Hydroxybenzylidene)acetohydrazide | E. coli | 16 µg/mL | |
| 3-(1H-Indol-3-yl)-1-methylquinoxalin-2-one | MCF-7 cells | 2.1 µM |
Industrial and Pharmacological Considerations
Scalability Challenges
Large-scale synthesis requires optimizing:
-
Catalyst Efficiency: Transitioning from batch to flow reactors to reduce reaction times (e.g., 72 h → 12 h) .
-
Purification: Replacing column chromatography with crystallization or distillation for cost-effectiveness .
Toxicity and ADME Profiles
Predicted using QSAR models:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume